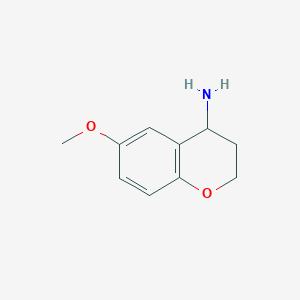

6-Methoxychroman-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

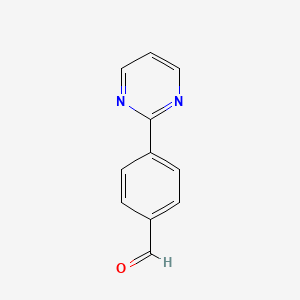

6-Methoxychroman-4-amine, also known as (4R)-6-methoxy-3,4-dihydro-2H-chromen-4-amine, is a compound with the molecular formula C10H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C10H13NO2/c1-12-7-2-3-10-8 (6-7)9 (11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3 . The molecular weight of the compound is 179.22 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.22 . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 270.1ºC at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

6-Methoxychroman-4-amine serves as a precursor in synthetic chemistry for the development of various compounds with potential applications in medicinal chemistry and materials science. For example, it has been used in the synthesis of Agelasine analogs, demonstrating variations in amino/imino tautomer ratios and alkylation reactions, which are crucial for designing compounds with specific biological activities (Roggen & Gundersen, 2008). Additionally, it has been involved in the creation of antineoplastic agents, indicating its value in cancer research by inhibiting tubulin polymerization and affecting cancer cell growth (Pettit et al., 2003).

Copolymerization and Material Science Applications

In material science, derivatives of this compound have been utilized in the copolymerization processes. For instance, amine-bis(phenolate) chromium(III) complexes incorporating derivatives catalyze the copolymerization of cyclohexene oxide and carbon dioxide, yielding low molecular weight polycarbonates with narrow dispersities, showing its application in developing eco-friendly materials (Devaine-Pressing et al., 2015).

Biological and Pharmaceutical Research

The compound's derivatives have demonstrated significant biological activities. For instance, methoxy substituted bis-1,2,4-triazole derivatives have shown antimicrobial, antielastase, antiurease, and antioxidant activities, highlighting the potential of this compound derivatives in developing new therapeutic agents (Sokmen et al., 2013). Moreover, novel fluorophores derived from it have been explored for biomedical analysis due to their strong fluorescence in a wide pH range, stability, and potential as fluorescent labeling reagents, which could be beneficial for diagnostic and analytical purposes (Hirano et al., 2004).

Safety and Hazards

6-Methoxychroman-4-amine is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Orientations Futures

Analyse Biochimique

Biochemical Properties

6-Methoxychroman-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as a substrate for MAO, leading to its oxidative deamination. Additionally, this compound has been shown to interact with serotonin receptors, modulating their activity and influencing neurotransmitter levels in the brain .

Cellular Effects

The effects of this compound on cellular processes are diverse. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving serotonin and dopamine. By modulating the activity of serotonin receptors, this compound can alter gene expression and impact cellular metabolism. Furthermore, this compound has been shown to affect the proliferation and differentiation of certain cell types, including neuronal and glial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding can lead to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression and cellular function. Additionally, this compound can inhibit the activity of monoamine oxidase, preventing the breakdown of monoamines and increasing their levels in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged changes in gene expression and alterations in neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve mood in rodent models. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the brain and liver .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of its corresponding aldehyde and ammonia. Additionally, it can undergo further metabolism by cytochrome P450 enzymes, resulting in the formation of various hydroxylated and demethylated metabolites. These metabolic pathways influence the compound’s bioavailability and pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also taken up by cells through active transport mechanisms, involving specific transporters and binding proteins. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. Additionally, it can be transported to the mitochondria, where it influences mitochondrial function and energy metabolism. The localization of this compound is regulated by specific targeting signals and post-translational modifications .

Propriétés

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTWFKUWDZQXHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510002 |

Source

|

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81816-60-6 |

Source

|

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

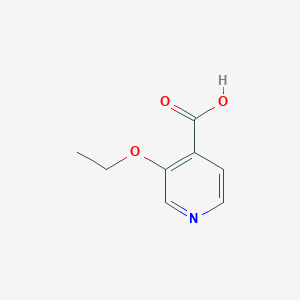

![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)

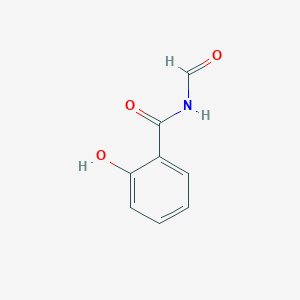

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

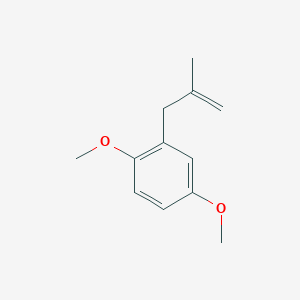

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)